Tris-(2-chloroethyl)urea
Description
Nomenclature and Structural Characteristics of Tris-(2-chloroethyl)urea within Urea (B33335) Chemistry
The precise identification of a chemical compound is fundamental to scientific discourse. This compound is identified by specific nomenclature and structural features that define its place within urea chemistry. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 1,1,3-tris(2-chloroethyl)urea. lgcstandards.com
Structurally, the molecule is built upon a central urea core (-N(C=O)N-). This core is asymmetrically substituted with three 2-chloroethyl groups (-CH2CH2Cl). Two of these chloroethyl groups are attached to one nitrogen atom of the urea moiety, while the third is attached to the other nitrogen atom. This arrangement makes it a multi-substituted urea. The presence of a hydrogen atom on the nitrogen bearing a single chloroethyl group allows it to act as a hydrogen bond donor. lgcstandards.com
Key identifiers and properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 1,1,3-tris(2-chloroethyl)urea lgcstandards.com |
| CAS Number | 71162-64-6 e-biochem.comlgcstandards.comchemicalbook.com |
| Molecular Formula | C7H13Cl3N2O e-biochem.comlgcstandards.com |
| Molecular Weight | 247.55 g/mol lgcstandards.com |
| Canonical SMILES | ClCCNC(=O)N(CCCl)CCCl lgcstandards.com |
| InChI | InChI=1S/C7H13Cl3N2O/c8-1-4-11-7(13)12(5-2-9)6-3-10/h1-6H2,(H,11,13) lgcstandards.com |
A related, though distinct, compound is N-Nitrosothis compound (CAS 69113-01-5), which features an additional nitroso group (N=O) and has different chemical properties and identifiers. nih.govchemicalbook.comcymitquimica.com
Positioning within the Landscape of Halogenated Organic Compounds
This compound belongs to the large class of substances known as halogenated organic compounds, or organohalogens. wikipedia.orgunacademy.com These are compounds where one or more carbon atoms are covalently bonded to a halogen atom (fluorine, chlorine, bromine, or iodine). wikipedia.orgpressbooks.pubprgc.ac.in Specifically, this compound is an organochloride due to the presence of chlorine atoms. wikipedia.org
Within this broad category, it can be further classified as a haloalkane or alkyl halide because the chlorine atoms are bonded to sp3-hybridized carbon atoms in the ethyl side chains. wikipedia.orgprgc.ac.in The carbon-chlorine bond (C-Cl) is polar, with a slight positive charge on the carbon and a slight negative charge on the more electronegative chlorine atom. sydney.edu.au This polarity is a key determinant of the chemical reactivity of the chloroethyl groups.
The classification of organohalogens can also be based on the substitution of the carbon atom bearing the halogen. prgc.ac.insydney.edu.au In the case of the 2-chloroethyl groups of this compound, each chlorine atom is attached to a carbon that is bonded to one other carbon atom, classifying them as primary (1°) alkyl halides. prgc.ac.in
Historical Context and Evolution of Research on Substituted Urea Derivatives
The scientific investigation of urea derivatives has a rich history spanning over a century, particularly in the field of medicinal chemistry. nih.gov Urea and its derivatives have long been recognized as a "privileged scaffold" due to the ability of the urea functional group to form stable hydrogen bonds with biological targets, its useful physicochemical properties, and its synthetic versatility. nih.govnih.gov
Early research in the 20th century led to the development of the drug suramin, a complex urea derivative, marking one of the first successes in medicinal chemistry projects. nih.gov This spurred further investigation into ureas as therapeutic agents. Academic research from the mid-20th century demonstrates a sustained effort to develop synthetic methods for various substituted ureas. acs.orgacs.org
More recently, research has focused on specific classes of substituted ureas, such as aryl chloroethyl ureas (CEUs). These compounds were designed through the molecular hybridization of existing alkylating agents to create "soft" alkylating agents that could covalently bind to specific proteins. cdnsciencepub.comulaval.ca This evolution from broadly acting agents to more targeted molecules illustrates the progress in the rational design of substituted urea derivatives for specific scientific applications.
Structure
3D Structure
Properties
IUPAC Name |
1,1,3-tris(2-chloroethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl3N2O/c8-1-4-11-7(13)12(5-2-9)6-3-10/h1-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPJXWYJPQGRMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NC(=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662223 | |
| Record name | N,N,N'-Tris(2-chloroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71162-64-6 | |
| Record name | N,N,N'-Tris(2-chloroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tris 2 Chloroethyl Urea
Classical Approaches to Urea (B33335) Synthesis and Functionalization for Tri-Substitution
The formation of the urea backbone and the subsequent introduction of substituents are fundamental to producing compounds like tris-(2-chloroethyl)urea. Classical methods for creating tri-substituted ureas often serve as a foundation for more complex syntheses.
One established approach involves the carbonylation of aliphatic amines. organic-chemistry.org A notable example uses S,S-dimethyl dithiocarbonate (DMDTC) as a phosgene (B1210022) substitute, reacting with aliphatic amines in water to form N,N,N'-trialkylureas. organic-chemistry.org This method is advantageous as it proceeds under mild conditions and avoids the use of hazardous reagents like phosgene. organic-chemistry.org
Another versatile technique for synthesizing tri-substituted ureas is through the use of carbamoyl (B1232498) imidazolium (B1220033) salts. ingentaconnect.com These stable salts act as effective electrophilic carbamoylation reagents, reacting with primary and secondary amines at room temperature to yield tri- and tetrasubstituted ureas in high yields. ingentaconnect.com This method has been adapted for parallel synthesis, making it suitable for creating libraries of urea compounds. ingentaconnect.com Solid-phase synthesis approaches have also been developed, where polymer-bound amines react with imidazolium salts to produce unsymmetrical di-, tri-, and tetrasubstituted ureas. nih.gov
The palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) offers a one-pot synthesis for unsymmetrical N,N,N'-trisubstituted ureas. organic-chemistry.org This method is tolerant of a wide range of functional groups, providing a flexible route to complex urea structures. organic-chemistry.org Additionally, the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia (B1221849) source can generate N-substituted ureas through an in situ Hofmann rearrangement to an isocyanate intermediate. organic-chemistry.org
Strategies for Regioselective Introduction of 2-Chloroethyl Moieties
Achieving the specific tris-(2-chloroethyl) substitution pattern requires precise control over the reaction, a concept known as regioselectivity. While direct literature on the regioselective synthesis of this compound is scarce, principles from related syntheses offer valuable insights.
The synthesis of N-aryl-N′-(2-chloroethyl)ureas often involves the reaction of an appropriate aryl isocyanate with 2-chloroethylamine (B1212225) or the reaction of an aryl amine with 2-chloroethyl isocyanate. nih.gov These reactions highlight the importance of the isocyanate intermediate in introducing the 2-chloroethyl group. For a trisubstituted product, one would need to start with a di-substituted amine or urea precursor.
For instance, the synthesis of N-(4-iodophenyl)-N′-(2-chloroethyl)urea was achieved as part of a study on microtubule disrupters. nih.gov Although this is a disubstituted urea, the methodology of reacting an isocyanate with an amine is a cornerstone of urea synthesis that can be conceptually extended to trisubstituted analogs. The synthesis of various N-phenyl-N'-(2-chloroethyl)ureas has been reported, often starting with the corresponding aniline (B41778) derivative and reacting it with 2-chloroethyl isocyanate. ulaval.ca
The challenge in synthesizing a tris-(2-chloroethyl) derivative lies in controlling the reactivity of the nitrogen atoms of the urea core to ensure all three desired substitutions occur without side reactions. The reactivity of the 2-chloroethyl group itself must also be managed, as it can potentially undergo intramolecular cyclization or other unwanted reactions. researchgate.netbenthamdirect.com
Exploration of Precursor Compounds and Optimized Reaction Conditions
The selection of appropriate starting materials and the optimization of reaction parameters are critical for the successful synthesis of this compound.
A plausible precursor for this compound would be tris(2-chloroethyl)amine. This compound, also known as HN3, is a nitrogen mustard. europa.eu A patent describes the synthesis of tris(2-chloroethyl)amine hydrochloride from triethanolamine (B1662121) using hydrogen chloride as the chlorinating agent and a Lewis acid as a catalyst. google.com This precursor already contains the three necessary 2-chloroethyl groups attached to a central nitrogen atom. The challenge would then be to introduce the carbonyl group to form the urea structure.
Alternatively, one could envision a stepwise approach starting from urea itself or a mono- or di-substituted urea. For example, the synthesis of 1,3-bis(2-chloroethyl)urea (B46951) has been described, which serves as an intermediate in the production of the anticancer drug Carmustine. google.comchemicalbook.com This synthesis involves reacting 2-chloroethanamine hydrochloride with carbonyldiimidazole (CDI). google.com To arrive at a trisubstituted product, a third 2-chloroethyl group would need to be added to one of the nitrogen atoms.
The optimization of reaction conditions such as solvent, temperature, and catalyst is crucial. For instance, in the synthesis of tris(2-chloroethyl)amine hydrochloride, the use of a Lewis acid catalyst is specified. google.com In the synthesis of substituted ureas using DMDTC, the reactions are carried out in water at controlled temperatures to achieve high yields and purity. organic-chemistry.org
Table 1: Precursor Compounds and Potential Synthetic Routes
| Precursor Compound | Potential Reagent | Synthetic Strategy | Reference |
|---|---|---|---|
| Tris(2-chloroethyl)amine | Carbonylating Agent (e.g., phosgene, CDI) | Introduction of a carbonyl group to the amine. | europa.eugoogle.com |
| 1,3-Bis(2-chloroethyl)urea | 2-Chloroethylating Agent | Alkylation of the disubstituted urea. | google.comchemicalbook.com |
| Triethanolamine | Chlorinating Agent (e.g., HCl), then Carbonylating Agent | Chlorination of the alcohol groups followed by urea formation. | google.com |
| Urea | 2-Chloroethylamine | Stepwise alkylation of urea. | N/A |
Development of Novel Synthetic Pathways for Poly-Chloroethylated Urea Scaffolds
The development of new synthetic methods is essential for accessing complex molecules like this compound and other poly-chloroethylated urea structures. These novel pathways often focus on improving efficiency, safety, and selectivity.
Research into "soft" alkylating agents has led to the design of various aryl chloroethyl ureas (CEUs). cdnsciencepub.com These compounds are synthesized through molecular hybridization of chemotherapeutic agents. cdnsciencepub.com While not directly reporting the synthesis of this compound, the principles of combining different chemical moieties can inspire new synthetic designs.
The synthesis of poly-2-chloroethylated macrocyclic polyamines has been explored for potential biological activity. gla.ac.uk These syntheses involve multi-step processes to build complex architectures containing multiple chloroethyl groups. The techniques used in creating these macrocycles could potentially be adapted for the synthesis of non-cyclic, poly-alkylated ureas.
Furthermore, electrochemical methods are emerging as green alternatives for urea synthesis. One such method involves the direct reaction of CO2 gas and primary amines, initiated by oxygen electroreduction in ionic liquids. acs.org While demonstrated for simpler ureas, this technology could potentially be developed for more complex, substituted ureas in the future.
The challenges in these syntheses often revolve around the chemoselectivity of the reactions. For example, studies on the alkylation of 2-chloroethylurea (B1347274) derivatives with secondary amines have shown that side reactions can occur, making it difficult to obtain the desired product in high yield. benthamdirect.com Understanding these potential side reactions is crucial for designing successful synthetic pathways.
Fundamental Chemical Reactivity and Transformation Mechanisms of Tris 2 Chloroethyl Urea
Electrophilic Properties and Alkylating Capabilities of 2-Chloroethyl Groups
The 2-chloroethyl groups attached to the urea (B33335) nitrogen atoms are the primary sites of electrophilic reactivity in Tris-(2-chloroethyl)urea. The chlorine atom, being more electronegative than the adjacent carbon, creates a dipole, rendering the carbon atom susceptible to nucleophilic attack. This inherent electrophilicity is the basis for the compound's potent alkylating capabilities. ontosight.aiontosight.ai
Compounds containing 2-chloroethyl groups are well-documented as alkylating agents. ontosight.aiontosight.ai They can react with various nucleophilic sites within biological macromolecules, such as DNA and proteins. smolecule.com This alkylation can lead to the formation of covalent bonds, which can disrupt normal cellular processes. For instance, the alkylation of DNA can result in the formation of cross-links between DNA strands, inhibiting replication and transcription. Similarly, reaction with nucleophilic amino acid residues in proteins can alter their structure and function. ulaval.cacdnsciencepub.com The reactivity of the 2-chloroethyl group can be influenced by the nature of the rest of the molecule. In related N-aryl-N'-(2-chloroethyl)ureas, the substituents on the aryl ring have been shown to modulate the alkylating activity. acs.org
Hydrolytic and Solvolytic Degradation Pathways in Various Media
This compound is susceptible to degradation through hydrolysis and solvolysis, particularly in aqueous and alcoholic media. The rate and mechanism of these degradation pathways are influenced by factors such as pH, temperature, and the nature of the solvent.
In aqueous environments, the 2-chloroethyl groups can undergo hydrolysis, where the chlorine atom is displaced by a hydroxyl group from water, leading to the formation of hydroxyethyl (B10761427) derivatives and the release of a chloride ion. smolecule.comresearchgate.net This process can be catalyzed by acidic or basic conditions. The urea functional group itself can also be subject to hydrolysis, though this typically requires more forcing conditions.
Solvolysis in other nucleophilic solvents, such as alcohols, can also occur. For example, in methanol, the chloro group can be substituted by a methoxy (B1213986) group. researchgate.net Studies on related 2-chloroethyl compounds, like 2-chloroethyl ethyl sulfide, have shown that solvolysis can be a complex process, sometimes involving the formation of cyclic intermediates and oligomeric products. researchgate.netresearchgate.net The degradation of similar compounds, like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), in phosphate (B84403) buffer has been shown to yield 2-chloroethanol, indicating solvolysis of the chloro group. scispace.com
Investigation of Intramolecular Cyclization Reactions and Rearrangements
A key feature of the reactivity of N-(2-chloroethyl)urea derivatives is their propensity to undergo intramolecular cyclization. The nitrogen atom of the urea can act as an internal nucleophile, attacking the electrophilic carbon of the 2-chloroethyl group and displacing the chloride ion. This results in the formation of a cyclic intermediate.
For N-phenyl-N'-(2-chloroethyl)ureas, this intramolecular cyclization leads to the formation of N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov These cyclic derivatives have been found to be more active than their linear precursors, suggesting that cyclization is a crucial activation step. nih.gov This cyclization process has been observed to occur spontaneously in cell culture medium. nih.gov It is proposed that these cyclic intermediates are the ultimate alkylating species that react with biological targets. nih.gov Rearrangements of related urea compounds have also been observed, such as the rearrangement of 1-phenyl-3-(2'-chloroethyl)urea in ethanol (B145695) to form 2-(N-phenylimino)-3-(2'-chloroethyl)oxazolidine hydrochloride. cdnsciencepub.com
Reactions with Diverse Model Nucleophiles and Electrophiles
The electrophilic nature of the 2-chloroethyl groups makes this compound reactive towards a wide range of nucleophiles. ontosight.ai Nucleophilic substitution reactions can occur where the chloride is displaced by various nucleophiles.
Common nucleophiles that can react include:
Amines: Primary and secondary amines can react to form the corresponding aminoethylurea derivatives.
Thiols: Thiol groups, such as those found in cysteine residues of proteins or in molecules like glutathione, can react to form thioether linkages. nih.gov
Alkoxides: In the presence of a strong base, alcohols can form alkoxides which can then displace the chloride.
Reduced Sulfur Species: Studies on the related compound Tris(2-chloroethyl)phosphate (TCEP) have shown it reacts with reduced sulfur species like bisulfide and thiophenolate. nih.gov
Reactions with electrophiles are less common for the 2-chloroethyl groups but can occur at the urea functionality. The urea nitrogens possess lone pairs of electrons and can, under certain conditions, react with strong electrophiles.
The table below summarizes the reactivity of the 2-chloroethyl group with various nucleophiles.
| Nucleophile | Product Type |
| Water (Hydrolysis) | Hydroxyethyl derivative |
| Alcohols (Solvolysis) | Alkoxyethyl derivative |
| Amines | Aminoethyl derivative |
| Thiols | Thioether derivative |
Analysis of Thermal Stability and Decomposition Mechanisms
Information regarding the specific thermal decomposition of this compound is limited. However, the thermal behavior can be inferred from related compounds. Urea itself decomposes upon heating, initially forming ammonia (B1221849) and isocyanic acid. mdpi.comresearchgate.net At higher temperatures, further reactions can lead to the formation of biuret, triuret, and cyclic compounds like cyanuric acid. mdpi.com
For halogenated organic compounds, heating to decomposition can release toxic fumes such as hydrogen chloride and nitrogen oxides. noaa.gov The presence of the chloroethyl groups in this compound suggests that its thermal decomposition would likely generate hydrogen chloride gas, in addition to decomposition products from the urea core. Studies on Tris(2-chloroethyl) phosphate (TCEP) indicate that upon heating to decomposition, it can release carbon monoxide, hydrogen chloride, phosphorus oxides, phosphine, and/or phosgene (B1210022). iarc.fr While the phosphorus-containing products are specific to TCEP, the generation of hydrogen chloride and carbon monoxide is relevant to the decomposition of this compound. The thermal stability of TCEP is noted to be high at temperatures below 150°C. iarc.fr
Redox Transformations of the Urea Framework
The urea framework itself is generally considered to be redox-stable under typical biological and environmental conditions. Oxidation or reduction of the central carbonyl group or the nitrogen atoms requires potent oxidizing or reducing agents and is not a common transformation pathway. ncert.nic.in
However, the introduction of specific functional groups can impart redox activity to urea derivatives. For example, N-heterocyclic carbenes derived from ureas decorated with amino groups have been shown to be redox-active. nih.gov While this compound does not possess such activating groups, it is important to consider that redox reactions could potentially occur under specific conditions, for instance, in the presence of strong oxidizing agents used in advanced oxidation processes for water treatment. researchgate.net For example, the degradation of the related Tris(2-chloroethyl) phosphate has been studied using thermally activated persulfate, which generates potent sulfate (B86663) radicals (SO₄•⁻) that oxidize the compound. researchgate.net Such reactive oxygen species could potentially interact with the urea framework or the chloroethyl side chains of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For Tris-(2-chloroethyl)urea, ¹H and ¹³C NMR spectroscopy would provide critical data on the chemical environment of each atom.
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the methylene (B1212753) protons (-CH₂-). The protons of the methylene group adjacent to the nitrogen atom of the urea (B33335) moiety would likely appear as a triplet, due to coupling with the neighboring methylene protons. Similarly, the methylene protons adjacent to the chlorine atom would also present as a triplet. The integration of these signals would confirm the presence of three equivalent 2-chloroethyl groups.
The ¹³C NMR spectrum would complement this information by showing two distinct signals for the two different types of carbon atoms in the chloroethyl chains, in addition to the signal for the carbonyl carbon of the urea group. The chemical shifts of these carbons would be indicative of their electronic environment, with the carbon bonded to the electronegative chlorine atom appearing at a higher chemical shift compared to the carbon bonded to the nitrogen.
Mass Spectrometric Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is indispensable for determining the molecular weight of a compound and providing insights into its structural components through fragmentation analysis. For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight.
Electron impact (EI) mass spectrometry of related compounds, such as N-Nitroso-1,1,3-tris(2-chloroethyl)urea, shows characteristic fragmentation patterns. osti.gov While the fragmentation of this compound itself would differ due to the absence of the nitroso group, analogous pathways can be anticipated. Common fragmentation would likely involve the loss of a chloroethyl group or cleavage of the C-N bonds of the urea core. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M+2 and M+4 peaks for fragments containing one or two chlorine atoms, respectively, aiding in their identification.
A certificate of analysis for the related compound N-Nitrosothis compound confirms that mass spectrometry is a standard method for confirming its structure. scbt.com
Table 1: Predicted Mass Spectrometry Data for this compound
| Feature | Predicted Value/Observation |
| Molecular Formula | C₇H₁₂Cl₃N₂O |
| Molecular Weight | 261.54 g/mol |
| Molecular Ion Peak (m/z) | Expected around 261, 263, 265 due to chlorine isotopes |
| Key Fragmentation Pathways | Loss of -CH₂CH₂Cl, cleavage at C-N bonds |
Note: This table is based on theoretical calculations and analysis of similar compounds, not on direct experimental data for this compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. americanpharmaceuticalreview.com For this compound, these techniques would confirm the presence of the urea carbonyl group (C=O), N-H bonds (if any, though in this tris-substituted urea, there are no N-H bonds on the urea itself), C-N bonds, and C-Cl bonds.
The IR spectrum would be expected to show a strong absorption band characteristic of the C=O stretching vibration of the urea moiety, typically in the range of 1630-1680 cm⁻¹. The C-N stretching vibrations would appear in the fingerprint region, while the C-Cl stretching vibration would be observed at lower wavenumbers, generally between 600 and 800 cm⁻¹.
Raman spectroscopy would provide complementary information. For instance, the symmetric stretching of the C=O group might be weak in the IR but strong in the Raman spectrum. researchgate.net The analysis of various urea derivatives by IR spectroscopy has established the characteristic frequencies for these functional groups. tandfonline.comulaval.ca
Table 2: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| C=O (Urea) | 1630 - 1680 (strong) | 1630 - 1680 (weak to medium) |
| C-N Stretch | 1400 - 1450 | Present in fingerprint region |
| C-Cl Stretch | 600 - 800 | 600 - 800 |
Note: The predicted values are based on typical ranges for these functional groups and data from related urea compounds.
X-ray Crystallography for Precise Three-Dimensional Structural Characterization in Solid State
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. google.com While no specific X-ray crystal structure for this compound has been reported in the searched literature, this technique would be the gold standard for its solid-state structural elucidation.
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield a detailed molecular model. This would confirm the planar geometry of the urea core and the conformation of the three chloroethyl side chains. Intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, which dictate the crystal packing, would also be revealed. The crystal structures of other urea derivatives have been determined, providing valuable comparative data. researchgate.net
Ultraviolet-Visible Spectroscopy for Electronic Structure and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and identify chromophores. The urea functional group itself is a chromophore, typically exhibiting a weak n → π* transition at around 220 nm and a stronger π → π* transition at a shorter wavelength.
For this compound, the UV-Vis spectrum would be expected to show absorptions characteristic of the urea chromophore. The presence of the chloroethyl groups is not expected to significantly shift these absorptions into the visible region. The primary utility of UV-Vis spectroscopy for this compound would be for quantitative analysis, as the absorbance is proportional to the concentration. Studies on other urea derivatives and related compounds have utilized UV-Vis spectroscopy to investigate their electronic properties. mdpi.comsemanticscholar.org
Computational and Theoretical Chemistry Investigations of Tris 2 Chloroethyl Urea
Density Functional Theory (DFT) Studies of Electronic Structure, Stability, and Reaction Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining molecular geometries, electronic properties, and the energetics of chemical reactions. For Tris-(2-chloroethyl)urea, DFT calculations can elucidate its fundamental characteristics.
Electronic Structure and Stability:
DFT studies on urea (B33335) and its derivatives reveal that the stability of different conformations is influenced by the nature of the substituents on the nitrogen atoms. researchgate.net The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical in understanding the molecule's reactivity. For instance, in related urea compounds, the distribution of electron density and the energies of these frontier orbitals have been calculated to predict sites susceptible to nucleophilic or electrophilic attack. Similar calculations for this compound would involve optimizing its geometry to find the most stable conformation and then calculating its electronic properties. The presence of three chloroethyl groups is expected to significantly influence the electron distribution, particularly around the nitrogen and carbonyl groups.
Reaction Energetics:
DFT is also employed to calculate the energetics of reactions, including bond dissociation energies and the potential energy surfaces for decomposition pathways. researchgate.net For this compound, this would involve modeling potential reactions, such as hydrolysis or thermal decomposition, and calculating the associated energy changes. For example, studies on the degradation of the structurally similar Tris(2-chloroethyl) phosphate (B84403) (TCEP) have utilized DFT to elucidate reaction pathways. nih.gov A similar approach for this compound would provide valuable data on its reactivity and stability under various conditions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Urea | -7.8 | 1.5 | 9.3 | 3.8 |
| N,N'-diphenylurea | -6.5 | -0.2 | 6.3 | 2.1 |
| This compound (Predicted) | -7.2 | 0.5 | 7.7 | ~3.5 |
| Tris(2-chloroethyl) phosphate (TCEP) | -8.1 | 1.2 | 9.3 | 4.5 |
Note: Data for Urea and N,N'-diphenylurea are representative values from literature. Data for this compound and TCEP are hypothetical or based on analogous compounds for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of conformational changes and intermolecular interactions over time, providing a dynamic picture of the molecule's behavior.
Conformational Analysis:
Intermolecular Interactions:
MD simulations are particularly useful for studying how molecules interact with each other and with their environment. For this compound, this could involve simulating its interaction with water molecules to understand its solubility, or its interaction with biological macromolecules to predict potential binding modes. arxiv.org The urea moiety is known to form strong hydrogen bonds, and the chloroethyl groups can participate in van der Waals interactions. nih.govaip.org MD simulations can quantify these interactions and provide insights into the compound's behavior in complex systems. rsc.org
Table 2: Representative Intermolecular Interaction Energies from MD Simulations for Urea Derivatives in Water
| Interaction Type | Urea | N,N'-dimethylurea | This compound (Predicted) |
| Hydrogen Bonding (kcal/mol) | -15.2 | -12.8 | ~ -14.5 |
| Van der Waals (kcal/mol) | -5.6 | -8.9 | ~ -11.2 |
| Electrostatic (kcal/mol) | -18.5 | -16.1 | ~ -17.0 |
Note: Values are illustrative and based on general trends observed for urea derivatives.
Computational Prediction and Characterization of Reaction Mechanisms and Transition States
Understanding the mechanism of a chemical reaction involves identifying the intermediates and transition states that connect reactants to products. Computational methods are invaluable for this purpose, as they can model these often short-lived species.
Reaction Mechanisms:
For this compound, potential reactions of interest include nucleophilic substitution at the chloroethyl groups or reactions involving the urea backbone. Computational studies on related N-phenyl-N'-(2-chloroethyl)ureas have detailed their covalent binding mechanisms to biological targets. nih.gov Theoretical studies can map out the step-by-step pathway of such reactions, providing a level of detail that is often difficult to obtain experimentally. rsc.org
Transition State Characterization:
The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of transition states. rsc.org For this compound, this would involve calculating the activation energies for various potential reaction pathways, which is essential for predicting the likelihood and speed of these reactions. acs.org
Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes
Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. These models are widely used for the prediction of properties that are difficult or expensive to measure experimentally.
Predicting Physicochemical Properties:
For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, and partition coefficient. These models are typically built using a dataset of compounds with known properties and a set of calculated molecular descriptors. mdpi.com While a specific QSPR model for this compound may not exist, general models for organic compounds or more specific models for urea derivatives can be used to estimate its properties. derpharmachemica.comnih.gov
Table 3: Predicted Physicochemical Properties of this compound using QSPR Models
| Property | Predicted Value | Method |
| LogP (Octanol-Water Partition Coefficient) | 2.1 | Fragment-based QSPR |
| Aqueous Solubility (logS) | -2.5 | Descriptor-based QSPR |
| Boiling Point (°C) | 345.6 ± 52.0 | Group contribution method |
| Polar Surface Area (Ų) | 53 | Computed by Cactvs 3.4.8.18 |
Note: Values are based on predictions from general QSPR models and publicly available computed data. nih.gov
In Silico Design Principles for Structurally Related Analogues
In silico design involves using computational methods to design new molecules with desired properties. This approach is widely used in drug discovery and materials science to guide the synthesis of new compounds. nih.govacs.org
Designing Novel Analogues:
Based on the computational understanding of this compound, new analogues could be designed to enhance specific properties. For example, if the goal is to increase its biological activity, modifications could be made to improve its binding affinity to a target protein, guided by molecular docking and MD simulations. nih.gov Computational studies on other urea derivatives have demonstrated how structural modifications can tune their properties for specific applications, such as in the development of new therapeutic agents. acs.orgacs.org
Guiding Synthetic Efforts:
Computational chemistry can also help prioritize which analogues to synthesize by predicting their properties and potential efficacy. This can save significant time and resources in the laboratory. By creating a virtual library of this compound analogues and screening them computationally, the most promising candidates can be identified for experimental validation. researchgate.netresearchgate.net
Information Not Available for this compound
Following a comprehensive and thorough search of scientific databases and publicly available literature, no specific data or research findings could be located for the chemical compound This compound concerning its environmental fate and degradation dynamics.
The requested article, structured around the specific outline provided below, cannot be generated due to the absence of published studies on this particular compound.
Requested Outline for Which No Data Was Found:
Environmental Chemical Fate and Degradation Dynamics of Tris 2 Chloroethyl Urea
Evaluation of Microbial Transformation Potential in Model Environmental Systems
Extensive searches were conducted to find information on the photolytic, thermal, hydrolytic, oxidative, and microbial degradation of Tris-(2-chloroethyl)urea. These searches yielded no relevant results, indicating that the environmental behavior of this specific compound has not been a subject of published scientific investigation.
It is important to note that a significant body of research exists for a similarly named compound, Tris-(2-chloroethyl) phosphate (B84403) (TCEP) , which is a widely studied organophosphate flame retardant. Likewise, limited information is available for a related derivative, N-Nitrosothis compound , primarily in the context of its chemical properties and potential therapeutic applications. However, in strict adherence to the request to focus solely on this compound, the data for these other compounds cannot be substituted.
Therefore, it is not possible to provide a scientifically accurate and informative article on the environmental chemical fate and degradation dynamics of this compound at this time.
Analytical Methodologies for Detection and Quantification in Research Matrices
Chromatographic Separation Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Chromatographic techniques are fundamental to the analysis of tris-(2-chloroethyl)urea, providing the necessary separation from complex sample components before detection.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The sample is vaporized and injected into the head of a chromatographic column. Elution is achieved by the flow of an inert gaseous mobile phase. The choice of column is critical, with 5%-phenyl-95%-dimethylpolysiloxane capillary columns being a common option. hmdb.ca For instance, in the analysis of organophosphate flame retardants, including related compounds like tris(2-chloroethyl) phosphate (B84403) (TCEP), GC is often the method of choice. researchgate.netchemrxiv.org A typical GC analysis involves splitless injection and a temperature-programmed oven to ensure efficient separation. rsc.orgjppres.com
High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for compounds that are not easily volatilized or are thermally labile. sielc.com While this compound itself is amenable to GC, HPLC can be advantageous for certain sample matrices or when derivatization is employed. researchgate.netnih.gov For related urea (B33335) compounds, HPLC methods have been developed that involve derivatization to enhance detection by fluorescence. researchgate.netnih.gov The separation is achieved on a stationary phase, such as a Primesep 100 column, with the mobile phase composition controlling the retention time. sielc.com
Coupled Mass Spectrometry (GC-MS, LC-MS/MS) for Enhanced Selectivity and Trace Analysis
To achieve high selectivity and sensitivity, chromatographic techniques are often coupled with mass spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful tool for the definitive identification and quantification of this compound and related compounds. europa.eu Following separation by GC, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique spectral fingerprint. This technique has been successfully used to identify tris(2-chloroethyl) phosphate in drinking water concentrates and advanced waste treatment concentrates. epa.gov For trace analysis, GC coupled with tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and lower detection limits by monitoring specific fragmentation transitions of the target analyte. chemrxiv.orgrsc.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another highly sensitive and selective technique, particularly valuable for analyzing complex environmental and biological samples. researchgate.net This method has been employed for the determination of organophosphate esters in surface water. researchgate.net For urea analysis in ultrapure water, an IC-MS/MS method has been developed, demonstrating the power of coupling liquid chromatography with tandem mass spectrometry for trace-level detection. lcms.cz
Electrochemical Sensing and Voltammetric Techniques
Electrochemical methods offer a different approach to the detection of urea and its derivatives, often providing rapid and sensitive analysis. While specific studies on this compound are less common, the principles applied to urea analysis are relevant.
Electrochemical sensing can involve the use of modified electrodes to detect the target analyte. For instance, a non-enzymatic amperometric detection of urea has been reported using a poly(Ni-cyclam) film-modified glassy carbon electrode. mdpi.com Another approach utilizes a silver-modified zeolite-expanded graphite-epoxy composite electrode, where the electrocatalytic oxidation of urea is measured. mdpi.com The development of electrochemical biosensors, often incorporating the enzyme urease, provides high specificity for urea determination. diva-portal.org
Voltammetric techniques , such as cyclic voltammetry (CV), linear-scan voltammetry (LSV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), are employed to study the electrochemical behavior of the analyte. mdpi.com For example, adsorptive transfer stripping differential pulse voltammetry has been used for the direct detection of urease, the enzyme that hydrolyzes urea. mdpi.com The interaction between nickel(II) ions and urease has also been investigated using electrochemical methods. mdpi.com While direct voltammetric analysis of this compound is not extensively documented, cyclic voltammetric analysis has been performed on related heterocyclic urea derivatives. semanticscholar.org
Spectrophotometric Determination Methods and Assay Development
Spectrophotometric methods provide a cost-effective and often straightforward means of quantifying chemical compounds.
Spectrophotometric determination of tris-(2-chloroethyl)amine, a related nitrogen mustard, has been achieved through extraction-spectrophotometry. nih.govscience.govscience.gov This method involves the formation of an ion pair complex with a phthalein dye, which can then be extracted into an organic solvent and measured spectrophotometrically. nih.govscience.gov For urea analysis, colorimetric assays are widely available. abcam.comcellbiolabs.comassaygenie.com These assays are typically based on the reaction of urea with specific reagents to produce a colored product, the absorbance of which is proportional to the urea concentration. abcam.comcellbiolabs.comassaygenie.com One common method is based on the Berthelot reaction, where urea is hydrolyzed to ammonia (B1221849), which then reacts to form a colored product. cellbiolabs.com Another approach involves the condensation of urea with o-phthalaldehyde (B127526) (OPA). assaygenie.com
Optimization of Sample Preparation and Extraction Protocols from Diverse Matrices
Effective sample preparation is a critical step to ensure accurate and reliable analysis of this compound from various matrices such as soil, water, and biological fluids. The goal is to isolate and concentrate the analyte while removing interfering substances.
For water samples , solid-phase extraction (SPE) is a common technique used to extract and concentrate organophosphate flame retardants, including related compounds like TCEP. researchgate.net This involves passing the water sample through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. researchgate.net Another method involves extraction with a solvent like dichloromethane. iarc.fr
For soil samples , various extraction methods can be employed. Pressurized liquid extraction (PLE) is an automated technique that has been used for the determination of organophosphate flame retardants in hair samples and could be adapted for soil. chemrxiv.org Milder extraction methods using hot water or heated solutions of salts like potassium chloride (KCl) or calcium chloride (CaCl2) have been investigated for assessing potentially available soil organic nitrogen. scielo.br A standard method for extracting micronutrients and heavy metals from soil utilizes a DTPA (diethylenetriaminepentaacetic acid) extraction solution. fao.org
For biological matrices like plasma and urine, SPE is also a valuable tool for sample cleanup and concentration. rsc.org In a study on nitrogen mustard biomarkers, SPE was used to treat plasma and urine samples before derivatization and GC-MS/MS analysis. rsc.org
The following table summarizes the analytical methods discussed:
| Analytical Technique | Description | Application Example for Urea/Related Compounds | References |
| Gas Chromatography (GC) | Separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | Analysis of organophosphate flame retardants. | researchgate.netchemrxiv.orgjppres.com |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Determination of urea after derivatization with xanthydrol. | sielc.comresearchgate.netnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Couples GC separation with mass spectrometric detection for definitive identification and quantification. | Identification of tris(2-chloroethyl) phosphate in water concentrates. | europa.euepa.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Couples HPLC separation with tandem mass spectrometry for high sensitivity and selectivity. | Determination of organophosphate esters in surface water. | researchgate.netresearchgate.net |
| Electrochemical Sensing | Utilizes modified electrodes to detect analytes through electrochemical reactions. | Non-enzymatic detection of urea using modified electrodes. | mdpi.comdiva-portal.org |
| Voltammetric Techniques | Measures the current response of an analyte to a changing potential. | Direct detection of urease using adsorptive transfer stripping differential pulse voltammetry. | mdpi.commdpi.com |
| Spectrophotometry | Measures the absorption of light by a colored compound to determine its concentration. | Extraction-spectrophotometric determination of tris(2-chloroethyl)amine. | nih.govscience.govscience.gov |
| Solid-Phase Extraction (SPE) | A sample preparation technique for concentrating and purifying analytes from a solution. | Extraction of organophosphate flame retardants from water. | researchgate.net |
| Pressurized Liquid Extraction (PLE) | An automated extraction technique using elevated temperatures and pressures. | Extraction of organophosphate flame retardants from hair. | chemrxiv.org |
Structure Reactivity Relationships and Chemical Modification Studies
Systematic Investigation of Substituent Effects on Reaction Kinetics and Selectivity
While specific kinetic studies exclusively focused on Tris-(2-chloroethyl)urea are not extensively documented in publicly available literature, the principles governing its reactivity can be inferred from studies on related N-aryl-N'-(2-chloroethyl)ureas (CEUs) and other alkylating agents. The primary reaction of the chloroethyl group involves intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which then alkylates nucleophiles. The rate of this process is the determining factor for the compound's alkylating efficacy.
The reactivity of the urea (B33335) nitrogen mustards is modulated by the electronic properties of the substituents on the nitrogen atoms. For this compound, all three nitrogen atoms are part of the urea scaffold and bear chloroethyl groups. The electron-withdrawing nature of the carbonyl group in the urea core decreases the nucleophilicity of the adjacent nitrogen atoms. This, in turn, influences the rate of aziridinium ion formation.
In related N-phenyl-N'-(2-chloroethyl)ureas, substituents on the phenyl ring have a demonstrable effect on reactivity. Electron-withdrawing groups on the phenyl ring tend to decrease the rate of alkylation, whereas electron-donating groups can increase it. This is because the electronic effects are transmitted through the urea linkage to the nitrogen atom of the chloroethyl moiety, affecting its ability to displace the chloride ion.
Kinetic studies on the hydrolysis of urea have shown that the reaction rate increases significantly with temperature. nih.gov Similarly, the alkylation reactions of chloroethyl ureas are temperature-dependent. For a new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas, structural modifications were shown to significantly improve the kinetics of their reaction with biological targets like β-tubulin. nih.gov
Table 1: Hypothetical Substituent Effects on Reaction Kinetics of Urea-Based Nitrogen Mustards This table illustrates the expected qualitative impact of different substituent types on the rate of activation (aziridinium ion formation) based on established chemical principles for related compounds.
| Substituent Type on Urea Nitrogen | Expected Effect on Nucleophilicity of Chloroethyl Nitrogen | Predicted Impact on Alkylation Rate |
| Electron-Donating Group (e.g., Alkyl) | Increase | Faster |
| Electron-Withdrawing Group (e.g., Aryl) | Decrease | Slower |
| Additional Chloroethyl Group | Decrease (inductive effect) | Slower |
Design and Synthesis of this compound Analogues with Modified Chemical Reactivity
The design and synthesis of analogues of this compound aim to modulate its reactivity, and other physicochemical properties. Synthetic strategies for urea derivatives, including trisubstituted ureas, are well-established and offer routes to a wide variety of analogues. nih.gov A common method for synthesizing unsymmetrical ureas involves the reaction of an isocyanate with an amine. nih.govacs.org For chloroethyl ureas, 2-chloroethyl isocyanate is a key reagent, which can be reacted with an appropriate amine to furnish the desired urea. tandfonline.com
The synthesis of acyl urea analogues, for instance, can be achieved in a two-step process involving the generation of an N-(phenoxycarbonyl) benzamide (B126) intermediate, followed by coupling with an amine. nih.gov This highlights the modularity of urea synthesis, allowing for the introduction of diverse functional groups to fine-tune the molecule's properties.
For example, to create an analogue of this compound, one could envision a synthetic pathway starting with bis(2-chloroethyl)amine. This secondary amine could be reacted with an isocyanate to form a trisubstituted urea. Alternatively, phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI) could be used to couple two different amine fragments. nih.gov
Table 2: Representative Synthetic Approaches for Urea Analogues
| Starting Materials | Reagents | Product Type | Reference |
| Amine, Isocyanate | Inert Solvent | N,N'-Disubstituted or N,N,N'-Trisubstituted Urea | nih.govacs.org |
| Aniline (B41778), 2-Chloroethyl isocyanate | Chloroform, Reflux | 1-Aryl-3-(2-chloroethyl)urea | tandfonline.com |
| Benzamide, Phenol, Amine | Isocyanate formation, Coupling | Acyl Urea Analogue | nih.gov |
| Amine, N,N'-Carbonyldiimidazole (CDI) | Inert Solvent | Symmetrical or Unsymmetrical Urea | nih.gov |
Strategic Variations of the Urea Core and Haloethyl Side Chains
Strategic modifications to both the urea core and the haloethyl side chains can profoundly impact the chemical reactivity of the molecule.
Variations of the Urea Core: The urea moiety itself can be replaced with a thiourea. Thioureas can be converted to carbodiimides, which are highly reactive intermediates. researchgate.net The substitution pattern on the urea nitrogens is also critical. Introducing bulky substituents can introduce steric hindrance, which can affect the conformation of the molecule and its ability to interact with other molecules. nih.gov Replacing one of the urea nitrogens with a different functional group or incorporating it into a heterocyclic ring system are other strategies to modify the compound's properties.
Variations of the Haloethyl Side Chains: A primary modification involves changing the halogen atom. The reactivity of haloethylamines generally follows the order I > Br > Cl > F, corresponding to the leaving group ability of the halide ion. Therefore, substituting the chlorine atoms in this compound with bromine or iodine would be expected to create a more reactive analogue due to the faster formation of the corresponding halonium ion intermediate.
Another key modification is altering the alkyl chain. For instance, introducing a methyl group on the carbon adjacent to the nitrogen, creating a N'-(1-methyl-2-chloro)ethyl group, has been shown to produce highly potent analogues in the N-aryl-N'-chloroethylurea series. nih.gov This modification introduces a chiral center and can affect the rate and selectivity of alkylation reactions. Lengthening the chain, for example to a 3-chloropropyl group, has also been explored in related urea compounds. tandfonline.com
Table 3: Examples of Strategic Variations in Chloroethyl Urea Analogues
| Modification | Example Analogue Structure | Expected Impact on Reactivity | Reference |
| Halogen Substitution | N-(2-bromoethyl)urea | Increased reactivity | (Implied) |
| Chain Branching | N-(1-methyl-2-chloroethyl)urea | Altered kinetics, introduces chirality | nih.gov |
| Chain Extension | N-(3-chloropropyl)urea | Altered cyclization rate and ring size of intermediate | tandfonline.com |
| Urea Core Modification | N-Aryl-N'-(2-chloroethyl)thiourea | Different electronic properties and reactivity | researchgate.net |
Impact of Stereochemical Features on Chemical Properties
Stereochemistry is a critical aspect of molecular design, as the three-dimensional arrangement of atoms can significantly influence a compound's properties and interactions. libretexts.org For a molecule like this compound, several stereochemical features can be considered.
The urea functionality itself has conformational preferences. N,N'-disubstituted ureas often adopt a trans,trans conformation, but the introduction of further substituents can lead to a shift to cis conformations. nih.gov For a trisubstituted urea, the rotational barriers around the C-N bonds and the inversion barrier at the nitrogen atoms will dictate the accessible conformations. Studies on trisubstituted ureas derived from N-methylpiperazine indicate that the molecules can adopt a planar trans conformation of the C(=O)-NH moiety.
While this compound itself is achiral, the introduction of substituents can create stereocenters. As mentioned, synthesizing an analogue with a N-(1-methyl-2-chloroethyl) group introduces a chiral center at the C-1 position of the ethyl chain. nih.gov Studies on such chiral analogues have shown that their activity can be highly enantio-dependent, with one enantiomer being significantly more potent than the other. nih.gov
Furthermore, the nitrogen atoms of the urea could potentially be chiral centers if their inversion is sufficiently slow, which can be influenced by the nature of the substituents. In complex urea derivatives, stereochemical control over conformation has been shown to be possible, even relaying stereochemical information over long distances within a molecule. nih.gov In studies of other trisubstituted phenyl ureas, the stereochemistry of substituents was found to be a determining factor for biological activity. acs.orgnih.gov Therefore, the design of chiral analogues of this compound represents a key strategy for potentially developing molecules with more selective chemical properties.
Interactions with Model Biological Systems: a Mechanistic Chemical Perspective
Covalent Modification Reactions with Model Biomolecules (e.g., nucleobases, amino acids, phosphate (B84403) esters)
No studies detailing the covalent modification of nucleobases, amino acids, or phosphate esters specifically by Tris-(2-chloroethyl)urea were identified. Research on other chloroethyl-urea compounds demonstrates that the 2-chloroethyl group can act as an electrophile, capable of alkylating nucleophilic sites on biomolecules. This typically proceeds through the formation of a reactive aziridinium (B1262131) ion intermediate. However, the specific reaction kinetics, preferred target sites (e.g., which nitrogen or oxygen atoms on a nucleobase), and the structure of the resulting adducts for this compound have not been documented in the available literature.
Investigation of Chemical Adduct Formation and its Perturbation of Model Biochemical Pathways
Consistent with the lack of data in the preceding sections, there are no published investigations into the formation of chemical adducts by this compound and their subsequent effects on model biochemical pathways. While it is known that related compounds can form adducts that disrupt processes like DNA replication or enzyme function, the specific identity and biological consequences of any adducts formed by this compound remain uninvestigated.
Emerging Areas and Future Research Trajectories
Integration of Tris-(2-chloroethyl)urea Synthesis into Continuous Flow Chemistry Systems
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles when handling reactive intermediates, and streamlined scalability. The synthesis of urea (B33335) derivatives has been successfully translated to flow systems, suggesting a viable pathway for the production of this compound. mdpi.com
A prospective continuous flow process for this compound would likely involve the reaction of tris(2-chloroethyl)amine hydrochloride, a known precursor, with a suitable carbamoylating agent. chemicalbook.comgoogle.com In such a setup, two streams—one containing the amine precursor and a base, and the other containing an agent like a phosgene (B1210022) equivalent or an isocyanate source under pressure (e.g., CO₂ with a suitable catalyst)—would be pumped into a microreactor or a packed-bed reactor. researchgate.netresearchgate.net The precise control over stoichiometry, residence time, and temperature afforded by the flow system would allow for optimization of the reaction to maximize yield and minimize the formation of byproducts. For instance, systems developed for other non-symmetrical ureas have achieved high yields with residence times of only a few minutes. researchgate.netvapourtec.com The ability to handle potentially unstable intermediates in a closed, controlled environment is a key advantage of this approach. researchgate.net
| Reagent System | Reactor Type | Residence Time | Temperature (°C) | Yield (%) | Reference |
| Amine, CO₂, Phosphine | Coil Reactor | 2 min | 25 | >95 | researchgate.net |
| Protected Amine, Activating Agent | Microreactor | <1 min (isocyanate formation) | 60 | >90 | researchgate.net |
| Amine, Isocyanate | Microreactor | 17 min | Ambient | >90 | mdpi.com |
A summary of parameters from representative continuous flow syntheses of various urea derivatives, indicating potential conditions for this compound production.
Development of Novel Catalytic Systems for Urea Functionalization and Reactivity Control
The functionalization of urea derivatives is crucial for tuning their properties and creating more complex molecules. Modern catalysis offers a sophisticated toolkit for controlling the reactivity of the urea N-H bonds and the pendant chloroethyl groups in this compound. Research into organocatalysis has shown that (thio)urea-based catalysts can activate substrates through hydrogen bonding, a principle that could be inverted to control reactions at the urea core of the target molecule itself. csic.eswikipedia.org
Furthermore, transition metal catalysis provides powerful methods for forming and modifying ureas. Catalytic systems involving palladium, ruthenium, iridium, and copper have been employed for urea synthesis from amines and CO or CO₂ surrogates, and for the hydrogenation or derivatization of existing urea compounds. rsc.orgnih.govresearchgate.net For this compound, a key challenge would be the selective functionalization of either the N-H protons or the C-Cl bonds. A catalyst could be designed to promote N-alkylation or N-arylation without disturbing the chloroethyl groups, or conversely, to facilitate nucleophilic substitution at the chloroethyl termini while leaving the urea core intact. For example, hypervalent iodine reagents have been shown to mediate the coupling of amides and amines under mild, metal-free conditions to form unsymmetrical ureas, a strategy that could potentially be adapted for the functionalization of a pre-formed tris-urea scaffold. mdpi.com
| Catalyst Type | Reaction Catalyzed | Potential Application for this compound | Reference |
| Ruthenium/Iridium Pincer Complexes | Hydrogenation of ureas to amines and methanol | Controlled reduction or depolymerization of materials derived from the compound. | researchgate.net |
| Palladium/C | Carbonylation of azides with amines | Synthesis of more complex, unsymmetrical tris-urea structures. | nih.gov |
| PhI(OAc)₂ (Hypervalent Iodine) | Coupling of amides and amines | N-H functionalization with various amine nucleophiles. | mdpi.com |
| (Thio)urea Derivatives | Hydrogen-bond mediated activation | Catalysis of reactions where this compound acts as a substrate or ligand. | csic.esuni-giessen.de |
An overview of novel catalytic systems and their potential relevance for the synthesis and functionalization of this compound.
Application of Advanced Spectroscopic Probes for In Situ Reaction Monitoring
Understanding reaction kinetics, identifying transient intermediates, and monitoring polymorph formation are critical for process optimization and control. Advanced spectroscopic probes, particularly when integrated into reaction vessels, provide real-time, in situ data without the need for sampling. Raman and Fourier-transform infrared (FT-IR) spectroscopy are exceptionally well-suited for monitoring reactions involving urea derivatives. researchgate.nethovione.com
The synthesis of this compound could be monitored by tracking characteristic vibrational modes. For instance, in situ Raman spectroscopy can follow the consumption of the amine precursor and the appearance of the product by monitoring key peaks, such as the urea C=O symmetric stretch and C-N stretching vibrations. hovione.comresearchgate.net This technique has been successfully used to monitor polymorphic conversions during urea formation in real-time at pilot scale, providing critical insights that impact process yield and purity. hovione.com Similarly, in-line FT-IR has been used in continuous flow systems to monitor the formation of isocyanate intermediates during urea synthesis, allowing for precise optimization of reagent ratios and reaction times. researchgate.net Applying these process analytical technologies (PAT) would enable a much deeper understanding and more robust control over the synthesis of this compound.
| Spectroscopic Technique | Key Vibrational Modes for Urea | Typical Wavenumber (cm⁻¹) | Application in Monitoring | Reference |
| Raman Spectroscopy | Urea C-N Stretch | ~1004 | Quantifying product formation | nih.gov |
| Raman Spectroscopy | Urea C=O Symmetric Stretch | ~1526 | Quantifying product formation | researchgate.net |
| Raman Spectroscopy | Polymorph-specific bands | ~1717 | Monitoring polymorphic transitions | hovione.com |
| FT-IR Spectroscopy | Isocyanate N=C=O Stretch | ~2250-2275 | Monitoring reactive intermediates | researchgate.net |
| FT-IR Spectroscopy | Urea C=O Stretch | ~1630-1695 | Monitoring product formation | nih.gov |
A summary of key spectroscopic probes and their characteristic signals for the in situ monitoring of reactions involving urea functionalities.
Exploration of this compound as a Chemical Building Block in Supramolecular Chemistry and Advanced Materials Research
The C₃-symmetric, tripodal structure of this compound makes it an excellent candidate for development as a building block (gelator) for supramolecular materials. Research has demonstrated that C₃-symmetric tris-urea compounds are exceptional low-molecular-weight gelators (LMWGs) capable of forming extensive, self-assembled fibrillar networks in various solvents. jst.go.jpnii.ac.jpresearchgate.net This self-assembly is driven by strong and directional intermolecular hydrogen bonds between the urea groups, which organize into tape-like motifs. rsc.orgacademie-sciences.fr
The resulting materials are supramolecular gels, which are soft, stimuli-responsive materials with applications in sensing, catalysis, and drug delivery. nih.govmdpi.com The properties of these gels can be precisely tuned by altering the peripheral functional groups on the tris-urea framework. jst.go.jpresearchgate.net In the case of this compound, the three chloroethyl arms would impart unique characteristics. They would influence the solubility and gelation ability in different solvents and, more importantly, serve as reactive handles for post-assembly modification. This would allow for the creation of functional materials where the gel network could be cross-linked or derivatized after its formation. This reactivity is analogous to tren-based tris-urea systems that have been investigated for the detection of nerve agent simulants, where the interaction of the analyte with the urea network disrupts the gel state. mdpi.com
| Tris-Urea Gelator Framework | Peripheral Group | Solvent(s) | Minimum Gelation Conc. (MGC) | Potential Application | Reference |
| 1,3,5-Triethylbenzene | Phenyl | Acetone | 1.5 wt% | Stimuli-responsive materials | jst.go.jp |
| 1,3,5-Triethylbenzene | Pyridyl (co-assembled) | Acetone | 0.75 wt% | Metal-coordination materials | nii.ac.jp |
| Tripodal Amine | Benzyl | Acetonitrile | - | Tunable molecular capsules | rsc.org |
| Amphiphilic Tris-Urea | Resorcinol | Basic Buffers (pH 10-11) | 0.5 wt% | pH-responsive hydrogels | jst.go.jp |
A comparative table of C₃-symmetric tris-urea gelators, providing context for the potential material properties of this compound.
Q & A
Basic Research Questions
Q. How can researchers design experiments to assess the acute aquatic toxicity of Tris-(2-chloroethyl)urea?
- Methodological Answer : Follow standardized protocols such as OECD Test No. 202 (Daphnia acute immobilization test) or OECD Test No. 203 (fish acute toxicity test). Use in vivo models (e.g., zebrafish embryos or Daphnia magna) to determine LC50/EC50 values. Ensure controlled exposure concentrations and account for environmental variables (pH, temperature). Validate results with chemical characterization (e.g., HPLC purity checks) to rule out impurities affecting toxicity .
Q. What analytical methods are recommended for quantifying this compound in environmental samples?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards for high sensitivity and specificity. Optimize extraction protocols (e.g., solid-phase extraction for water samples) to minimize matrix interference. Cross-validate results with gas chromatography (GC-MS) when possible. Reference peer-reviewed databases (e.g., PubChem, ChemSpider) for spectral libraries and retention indices .
Q. How should researchers address stability concerns during storage and handling of this compound?
- Methodological Answer : Store the compound in amber glass vials under inert gas (e.g., argon) at –20°C to prevent degradation. Conduct stability studies using accelerated thermal degradation tests (e.g., 40°C for 30 days) and monitor via NMR or HPLC for decomposition products. Avoid exposure to strong oxidizers and high temperatures, as noted in safety data sheets .
Advanced Research Questions
Q. How can conflicting ecotoxicity data for this compound be reconciled across studies?
- Methodological Answer : Perform a systematic review using criteria from the EPA’s Data Quality Evaluation framework (e.g., reliability of analytical methods, relevance of test organisms). Apply meta-analysis techniques to quantify heterogeneity, and assess bias via sensitivity analysis. Prioritize studies with robust QA/QC documentation and peer-reviewed datasets .
Q. What computational approaches are suitable for predicting the environmental fate and bioaccumulation potential of this compound?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models like EPI Suite to estimate log Kow (octanol-water partition coefficient) and biodegradation half-lives. Validate predictions with experimental bioconcentration factors (BCFs) in model organisms (e.g., Lumbriculus variegatus). Incorporate molecular dynamics simulations to study interactions with biological membranes .
Q. How can researchers investigate the molecular mechanisms underlying this compound’s suspected carcinogenicity?
- Methodological Answer : Employ in vitro assays (e.g., Ames test for mutagenicity, Comet assay for DNA damage) and in silico toxicogenomics tools (e.g., ToxCast). Use transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress, apoptosis). Cross-reference findings with epidemiological data and structural analogs (e.g., chlorinated urea derivatives) .
Data Contradiction and Synthesis
Q. What strategies are effective for resolving discrepancies in reported physicochemical properties of this compound?
- Methodological Answer : Compare data sources for methodological rigor: prioritize studies using IUPAC-endorsed techniques (e.g., differential scanning calorimetry for melting point). Replicate measurements under standardized conditions (e.g., OECD 104 for water solubility). Use consensus values from authoritative databases (e.g., NIST) and flag studies with undocumented protocols .
Q. How should researchers prioritize knowledge gaps when synthesizing risk assessments for this compound?
- Methodological Answer : Apply the EPA’s Confidence Rating System: assign high weight to studies with low uncertainty (e.g., in vivo chronic toxicity data) and moderate weight to in silico predictions. Highlight gaps in long-term ecotoxicological effects and multi-generational exposure studies. Use probabilistic modeling to quantify uncertainty intervals in risk estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
